molecular formula C30H27N3O6 B11116692 ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B11116692
M. Wt: 525.6 g/mol
InChI Key: DQYKTOCQVPMCRF-UQQQWYQISA-N
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Description

Ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features multiple functional groups, including ester, amide, and isoindoline moieties, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Isoindoline Moiety: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline-1,3-dione structure.

    Synthesis of the Acetylamino-Phenylprop-2-enoyl Moiety: This involves the condensation of acetyl chloride with an amino acid derivative, followed by coupling with a phenylprop-2-enoyl chloride under basic conditions.

    Coupling of the Two Moieties: The final step involves the esterification of the isoindoline moiety with the acetylamino-phenylprop-2-enoyl derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the phenylprop-2-enoyl moiety to form corresponding epoxides or ketones.

    Reduction: Reduction of the ester or amide groups can yield corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols, amines, or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biochemistry: It can be used as a probe to study protein-ligand interactions, enzyme kinetics, and cellular pathways.

    Materials Science: The compound’s unique properties may be exploited in the development of novel materials, such as polymers or nanomaterials, with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl 3-(4-{[(2Z)-2-(acetylamino)-3-phenylprop-2-enoyl]amino}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to modulation of their activity and downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups within a single molecule, which imparts diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H27N3O6

Molecular Weight

525.6 g/mol

IUPAC Name

ethyl 3-[4-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C30H27N3O6/c1-3-39-30(38)26(33-28(36)23-11-7-8-12-24(23)29(33)37)18-21-13-15-22(16-14-21)32-27(35)25(31-19(2)34)17-20-9-5-4-6-10-20/h4-17,26H,3,18H2,1-2H3,(H,31,34)(H,32,35)/b25-17-

InChI Key

DQYKTOCQVPMCRF-UQQQWYQISA-N

Isomeric SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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